molecular formula C13H14N2O3 B1652588 Barbituric acid, 5-benzyl-1,3-dimethyl- CAS No. 15018-52-7

Barbituric acid, 5-benzyl-1,3-dimethyl-

Cat. No. B1652588
CAS RN: 15018-52-7
M. Wt: 246.26 g/mol
InChI Key: JOBKZALYQYGIAA-UHFFFAOYSA-N
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Description

“Barbituric acid, 5-benzyl-1,3-dimethyl-” is a derivative of barbituric acid. Barbituric acid itself is an organic compound based on a pyrimidine heterocyclic skeleton . It is the parent compound of barbiturate drugs, although barbituric acid itself is not pharmacologically active . The 1,3-dimethylbarbituric acid is a white, odorless powder that is soluble in water .


Synthesis Analysis

The synthesis of 1,3-dimethylbarbituric acid involves reacting 1,3-dimethylurea, malonic acid, and acetic anhydride in acetic acid . In another study, 1,3-dimethylbarbituric acid-based enamine derivatives were synthesized and characterized . These compounds demonstrated promising inhibition against AChE and BuChE .


Molecular Structure Analysis

The molecular structure of 1,3-dimethylbarbituric acid consists of a pyrimidine ring with two carbonyl groups and a dimethylamino group . The molecular weight of 1,3-dimethylbarbituric acid is 156.1393 g/mol .


Chemical Reactions Analysis

1,3-Dimethylbarbituric acid undergoes self-sorted Pd7 molecular boat having an internal nanocavity (catalyst)-assisted Knoevenagel condensation reaction with various aromatic aldehydes . It also reacts with benzylamine to give 5-amino (benzylamino)methylene-1,3-dimethylbarbituric acid .


Physical And Chemical Properties Analysis

1,3-Dimethylbarbituric acid is a white, odorless powder that is soluble in water . It has a solubility of 60g/L at 20°C, and is also soluble in alcohol and acetone .

properties

IUPAC Name

5-benzyl-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-14-11(16)10(12(17)15(2)13(14)18)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBKZALYQYGIAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(C(=O)N(C1=O)C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50164484
Record name Barbituric acid, 5-benzyl-1,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50164484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Barbituric acid, 5-benzyl-1,3-dimethyl-

CAS RN

15018-52-7
Record name 1,3-Dimethyl-5-(phenylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15018-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Benzyl-1,3-dimethylbarbituric acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002707089
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Record name Barbituric acid, 5-benzyl-1,3-dimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-BENZYL-1,3-DIMETHYLBARBITURIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU5F9H5XHE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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